2-(4-Hydroxyphenyl)-4H-chromen-4-one oxime
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Overview
Description
2-(4-Hydroxyphenyl)-4H-chromen-4-one oxime is a chemical compound that belongs to the class of oximes and chromen-4-one derivatives This compound is characterized by the presence of a hydroxyphenyl group and a chromen-4-one moiety, which are linked through an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-4H-chromen-4-one oxime typically involves the reaction of 2-(4-Hydroxyphenyl)-4H-chromen-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol-water mixture under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)-4H-chromen-4-one oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)-4H-chromen-4-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the hydroxyphenyl and chromen-4-one moieties can interact with various enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antioxidant and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Hydroxyphenyl)-1-naphthaldehyde oxime
- 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate
Uniqueness
2-(4-Hydroxyphenyl)-4H-chromen-4-one oxime is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the hydroxyphenyl and chromen-4-one moieties allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H11NO3 |
---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
4-[(4E)-4-hydroxyiminochromen-2-yl]phenol |
InChI |
InChI=1S/C15H11NO3/c17-11-7-5-10(6-8-11)15-9-13(16-18)12-3-1-2-4-14(12)19-15/h1-9,17-18H/b16-13+ |
InChI Key |
BFHDKJWBNJACHT-DTQAZKPQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N/O)/C=C(O2)C3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO)C=C(O2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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